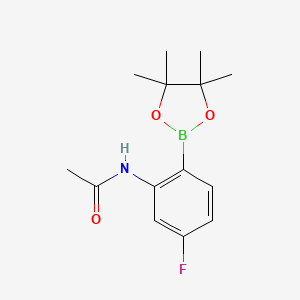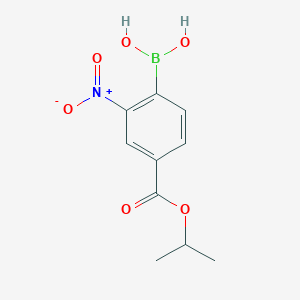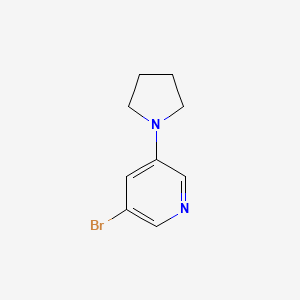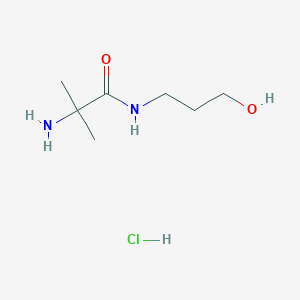
3-Chloro-2-(2,4-dichlorophenoxy)-5-(trifluoromethyl)pyridine
説明
3-Chloro-2-(2,4-dichlorophenoxy)-5-(trifluoromethyl)pyridine (3-C2-DCP-5-TFMP) is a chemical compound that has been the subject of much scientific research due to its potential applications in a variety of fields. 3-C2-DCP-5-TFMP is a halogenated pyridine derivative, which is a type of heterocyclic aromatic compound. It is an important chemical intermediate used in the synthesis of various organic compounds and has been studied for its potential use in medicine, biochemistry, and environmental science.
科学的研究の応用
Synthesis and Chemical Properties
3-Chloro-2-(2,4-dichlorophenoxy)-5-(trifluoromethyl)pyridine is a compound with potential application in the field of agrochemicals due to its chemical structure that facilitates the synthesis of pesticides. The compound's synthesis involves processes that have been optimized for higher yields, illustrating its significance in creating effective chemical agents for pest control. Notably, the chemical also serves as a key intermediate in the development of herbicides, such as trifloxysulfuron, highlighting its utility in agriculture for controlling unwanted plant growth (Lu Xin-xin, 2006; Zuo Hang-dong, 2010).
Fungicidal Applications
The structural analysis of this compound derivatives, such as fluazinam, reveals its potential fungicidal properties. This compound's ability to form stable crystal structures through hydrogen bonding and other intermolecular interactions suggests its effectiveness in disrupting fungal growth, thereby supporting its application in managing plant diseases (Youngeun Jeon et al., 2013).
Material Science and Photoluminescent Properties
In material science, derivatives of this compound have been synthesized for their photoluminescent and magnetic properties. These compounds, through their interaction with rare earth elements, exhibit unique behaviors that are beneficial in the development of materials with specific electronic and optical properties. Such research paves the way for innovations in electronic devices and sensors (F. Pointillart et al., 2009).
Pharmaceutical Intermediates
The compound's role extends to the pharmaceutical industry, where it serves as a precursor in the synthesis of complex molecules. Its chemical structure allows for regioselective difunctionalization, enabling the creation of diverse pharmaceutical agents with potential therapeutic applications. This capability demonstrates the compound's versatility and its contribution to advancing medical research and drug development (Benjamin Heinz et al., 2021).
Insecticidal Activity
The insecticidal potential of this compound and its derivatives is noteworthy. The presence of a pyridine ring enhances the compound's activity against a wide range of soil insect pests, offering an effective solution for crop protection. Such findings underscore the importance of chemical synthesis in developing safer and more efficient insecticides (Dongqing Liu et al., 2006).
特性
IUPAC Name |
3-chloro-2-(2,4-dichlorophenoxy)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl3F3NO/c13-7-1-2-10(8(14)4-7)20-11-9(15)3-6(5-19-11)12(16,17)18/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLUHKLJXNZKCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl3F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![8-(Benzo[d]oxazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1441879.png)

![{2-[3-(Trifluoromethyl)phenoxy]pyridin-3-yl}methylamine dihydrochloride](/img/structure/B1441887.png)

![N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine;sulfuric acid](/img/structure/B1441891.png)

![6-Bromo-2-methylthiazolo[5,4-b]pyridine](/img/structure/B1441893.png)


